1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For this compound, specific reaction conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported to yield good results .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The use of palladium-catalyzed reactions and other metal-catalyzed processes can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. Reaction conditions often involve refluxing in organic solvents such as methanol or toluene .
Major Products
The major products formed from these reactions include various substituted indoles, amines, and other functionalized derivatives. These products can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with roles in tissue differentiation and responses to environmental stimuli.
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of various biologically active molecules.
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neurological research.
Uniqueness
1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
353455-85-3 |
---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methylindole |
InChI |
InChI=1S/C19H17N3O2/c1-21-11-16(14-7-3-5-9-19(14)21)17(12-22(23)24)15-10-20-18-8-4-2-6-13(15)18/h2-11,17,20H,12H2,1H3 |
InChI-Schlüssel |
QMEBQNMDYXFMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.